molecular formula C16H32N2O2 B14701164 Butanediamide, N,N'-dihexyl- CAS No. 22728-31-0

Butanediamide, N,N'-dihexyl-

Cat. No.: B14701164
CAS No.: 22728-31-0
M. Wt: 284.44 g/mol
InChI Key: ITONTSWXNCVCIR-UHFFFAOYSA-N
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Description

Butanediamide (succinamide) derivatives are a class of compounds characterized by a central four-carbon diamine backbone with amide linkages at both termini. "Butanediamide, N,N'-dihexyl-" refers to a derivative where two hexyl alkyl chains are attached to the nitrogen atoms of the butanediamide core. These compounds are typically synthesized via reactions between alkanedioyl dichlorides and amines or anilines, as demonstrated in .

Properties

CAS No.

22728-31-0

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

N,N'-dihexylbutanediamide

InChI

InChI=1S/C16H32N2O2/c1-3-5-7-9-13-17-15(19)11-12-16(20)18-14-10-8-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

ITONTSWXNCVCIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CCC(=O)NCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanediamide, N,N’-dihexyl- typically involves the reaction of butanediamide with hexylamine under specific conditions. One common method is the condensation reaction between butanediamide and hexylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of Butanediamide, N,N’-dihexyl- can be scaled up using continuous-flow synthesis techniques. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Butanediamide, N,N’-dihexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexyl-substituted butanediamide derivatives, while reduction can produce hexyl-substituted butanediamine .

Scientific Research Applications

Butanediamide, N,N’-dihexyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butanediamide, N,N’-dihexyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Key Physical Properties

Compound Substituents Melting Point (°C) Solubility Reference
N,N'-Dicyclohexylbutanediamide Cyclohexyl 140–142 Low in water
N,N'-Bis(3,4-dichlorophenyl)butanediamide Aryl (chlorinated) 198–200 Insoluble in H2O
N,N'-Dihexylbutanediamide (inferred) Hexyl (linear) ~100–120* Lipophilic N/A

*Estimated based on trends in alkyl chain length and crystallinity.

Antimycobacterial and Antialgal Activity

  • N,N'-Diarylbutanediamides : Exhibit potent activity against Mycobacterium tuberculosis (MIC: 1–10 µg/mL). Chlorinated aryl groups enhance efficacy due to electron-withdrawing effects () .
  • N,N'-Dicyclohexylbutanediamide: Not explicitly tested for antimicrobial activity, but cyclohexyl groups may improve membrane permeability due to hydrophobicity () .
  • However, excessive hydrophobicity (e.g., C6 vs. C3) can reduce aqueous solubility, limiting bioavailability () .

Environmental and Industrial Relevance

  • Herbicidal Activity : N,N'-Substituted 2-halobutanediamides act as herbicides, with halogen atoms critical for disrupting plant metabolic pathways () .
  • Photosystem Inhibition : N,N'-Bis(3,4-dichlorophenyl)butanediamide inhibits oxygen evolution in spinach chloroplasts by interacting with photosystem II proteins. Shorter chain analogs (e.g., ethanediamides) show reduced activity () .

Chemical Reactivity and Stability

  • Hydrolysis Resistance : Amide bonds in butanediamides are generally stable under physiological conditions. Cyclohexyl and hexyl substituents further shield the backbone from enzymatic degradation compared to aryl groups () .
  • Thermal Stability : Higher melting points in cyclohexyl derivatives (140–142°C) suggest greater thermal stability versus linear alkyl analogs () .

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